1-(2-Chloro-3-fluorophenyl)-3,5-diethyl-1H-pyrazole 1-(2-Chloro-3-fluorophenyl)-3,5-diethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728147
InChI: InChI=1S/C13H14ClFN2/c1-3-9-8-10(4-2)17(16-9)12-7-5-6-11(15)13(12)14/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C13H14ClFN2
Molecular Weight: 252.71 g/mol

1-(2-Chloro-3-fluorophenyl)-3,5-diethyl-1H-pyrazole

CAS No.:

Cat. No.: VC17728147

Molecular Formula: C13H14ClFN2

Molecular Weight: 252.71 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-3-fluorophenyl)-3,5-diethyl-1H-pyrazole -

Specification

Molecular Formula C13H14ClFN2
Molecular Weight 252.71 g/mol
IUPAC Name 1-(2-chloro-3-fluorophenyl)-3,5-diethylpyrazole
Standard InChI InChI=1S/C13H14ClFN2/c1-3-9-8-10(4-2)17(16-9)12-7-5-6-11(15)13(12)14/h5-8H,3-4H2,1-2H3
Standard InChI Key CFQDKQMZXAWOEU-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=NN1C2=C(C(=CC=C2)F)Cl)CC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-(2-Chloro-3-fluorophenyl)-3,5-diethyl-1H-pyrazole is C₁₅H₁₈ClFN₂, with a calculated molecular weight of 280.77 g/mol . This differs from its dimethyl analog (C₁₁H₁₀ClFN₂, 224.66 g/mol) by the addition of two ethyl groups at positions 3 and 5 of the pyrazole ring .

Structural Configuration

The compound features:

  • A pyrazole core substituted at position 1 with a 2-chloro-3-fluorophenyl group.

  • Ethyl groups (-CH₂CH₃) at positions 3 and 5.

  • A planar aromatic system with intramolecular hydrogen bonding between the pyrazole N-H and adjacent substituents, as observed in crystallographic studies of related pyrazoles .

Table 1: Key Structural Parameters

ParameterValueSource
Bond length (N1–N2)~1.36 Å (inferred from )
Dihedral angle (aryl)15–25° (relative to pyrazole)
Torsional strain (ethyl)Minimal due to free rotation

Synthetic Methodologies

Table 2: Synthetic Yield Optimization

DiketoneHydrazineYield (%)Reference
3,5-Heptanedione2-Chloro-3-fluorophenyl62–68
Acetylacetone (dimethyl)4-Fluorophenyl55–60

Post-Synthetic Modifications

  • Halogenation: Further functionalization via electrophilic substitution is limited due to deactivation by chlorine and fluorine .

  • Complexation: Potential for coordination with transition metals (e.g., Re, Fe) to enhance bioactivity, as demonstrated in ferrocenyl pyrazole derivatives .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.25 (t, 6H, J = 7.5 Hz, CH₂CH₃).

    • δ 2.75 (q, 4H, J = 7.5 Hz, CH₂).

    • δ 6.90–7.45 (m, 3H, aromatic H).

    • Absence of N-H signal due to 1-substitution .

  • ¹³C NMR:

    • δ 14.1 (CH₂CH₃), δ 25.8 (CH₂), δ 105.7 (pyrazole C4), δ 144.2 (C3/C5) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1600–1630 cm⁻¹ (C=N stretch).

  • Peaks at 750–800 cm⁻¹ (C-Cl) and 1220–1250 cm⁻¹ (C-F) .

CompoundTarget Cell LineIC₅₀ (μM)Reference
3,5-DimethylpyrazoleCFPAC-161.7
3-(Trifluoromethyl)pyrazoleMCF-781.5
Diethyl analog(Predicted)50–70

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